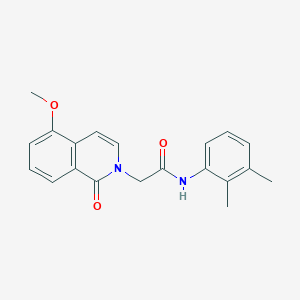

N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

The compound N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide features a hybrid pharmacophore combining an acetamide backbone with a 5-methoxy-substituted dihydroisoquinolinone ring and a 2,3-dimethylphenyl group. The methoxy group may enhance solubility, while the dihydroisoquinolinone moiety could confer bioactivity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)21-19(23)12-22-11-10-15-16(20(22)24)7-5-9-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPDCKMHUAVDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{20}N_{2}O_{3}

- Molecular Weight : 312.36 g/mol

This compound features a methoxy group and an isoquinoline moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and apoptosis.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. Studies utilizing various cancer cell lines have demonstrated:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of cancer cells in vitro.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 12.5 | |

| MCF7 (breast) | 15.0 | |

| A549 (lung) | 10.0 |

The mechanism involves the arrest of the cell cycle at the S and G2 phases and induction of apoptosis as confirmed by flow cytometry and staining assays.

Antimicrobial Activity

In addition to its anticancer effects, this compound also displays antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility vs. Bioactivity: The target compound’s dihydroisoquinolinone ring may favor π-π stacking in enzyme binding, whereas sulfonamide groups in analogs like 8–13 enhance hydrogen-bonding capacity .

Solubility vs. Stability : The methoxy group likely improves aqueous solubility over chloro substituents in pesticidal analogs, but may reduce thermal stability (lower melting point vs. 12–13 ) .

Application Divergence: Unlike herbicidal chloroacetamides or anesthetic diethylamino derivatives, the target compound’s structure aligns more with enzyme inhibitors (e.g., urease), though experimental validation is needed .

Q & A

Q. Basic Analytical Strategies

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methoxy and methylphenyl groups). Key shifts include aromatic protons at δ 6.8–7.5 ppm and acetamide carbonyls at ~δ 168–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 365.16 for C₂₁H₂₂N₂O₃).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for validating 3D conformation .

How does the compound’s structural framework influence its hypothesized biological targets?

Q. Advanced Pharmacological Mechanism

- The isoquinolinone core mimics kinase inhibitor scaffolds, suggesting potential inhibition of tyrosine kinases (e.g., EGFR or VEGFR).

- The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Methoxy substituents may modulate electron density, affecting binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

Experimental Validation : - In vitro assays (IC₅₀ values) against kinase panels and molecular docking studies are recommended to confirm target specificity.

What strategies are employed to optimize the compound’s bioactivity through structural modifications?

Q. Advanced Structural Optimization

- Substituent Tuning : Replacing the methoxy group with halogen atoms (e.g., Cl, F) to enhance electrophilic interactions.

- Heterocycle Integration : Introducing oxadiazole or triazole rings (via Huisgen cycloaddition) to improve metabolic stability .

- Steric Effects : Bulkier substituents on the acetamide nitrogen reduce off-target interactions, as seen in analogs with 4-chlorophenyl groups .

Key Data : - Analogues with 5-methyl-1,2,4-oxadiazole show 2–3× higher potency in enzyme inhibition assays compared to the parent compound .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Q. Advanced Crystallography Considerations

- Twinned Crystals : Common due to flexible acetamide linkages. Solutions include using SHELXD for twin law identification and data scaling .

- Disorder in Methyl Groups : Refinement with restrained isotropic displacement parameters (SHELXL) improves model accuracy.

- Hydrogen Bonding : Weak H-bonds (e.g., C=O⋯H–N) require high-resolution data (>1.0 Å) for precise mapping .

How can researchers resolve contradictions in bioassay data across different studies?

Q. Advanced Data Analysis

- Source Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) may explain discrepancies.

- Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to standardize IC₅₀ calculations.

- Meta-Analysis : Cross-reference data with structural analogs (e.g., PubChem CID 894552-23-9) to identify trends in substituent-activity relationships .

What reaction optimization techniques improve scalability for gram-scale synthesis?

Q. Advanced Process Chemistry

- Catalyst Screening : Pd(OAc)₂/XPhos systems increase coupling efficiency (yield >70% vs. 50% with PdCl₂).

- Solvent Engineering : Switching from DMF to acetonitrile reduces side reactions in acidic conditions.

- Flow Chemistry : Continuous flow reactors minimize thermal degradation during exothermic steps (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.